1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl core substituted with fluorine atoms and a propanone group
Preparation Methods
The synthesis of 1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves several steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or toluene. The fluorine atoms are introduced through electrophilic fluorination reactions, using reagents like Selectfluor or N-fluorobenzenesulfonimide .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . The propanone group can also participate in nucleophilic addition reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one can be compared with other fluorinated biphenyl compounds, such as:
4,4’-Difluorobiphenyl: Lacks the propanone group, resulting in different chemical reactivity and applications.
3,5-Difluoro-4’-propylbiphenyl: Contains a propyl group instead of a propanone group, leading to variations in its physical and chemical properties.
2’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group, which significantly alters its solubility and reactivity.
Properties
Molecular Formula |
C15H12F2O |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
1-[3-fluoro-5-(4-fluorophenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H12F2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
OUWKWTIIQRSXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.